(Z)-Flunarizine

Beschreibung

BenchChem offers high-quality (Z)-Flunarizine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-Flunarizine including the price, delivery time, and more detailed information at info@benchchem.com.

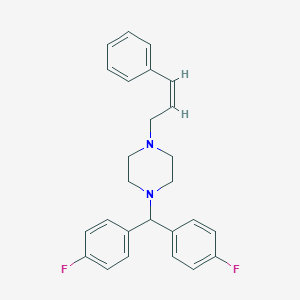

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenylprop-2-enyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMANXXCATUTDDT-DAXSKMNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C\C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Z)-Flunarizine: A Comprehensive Technical Guide on Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of (Z)-Flunarizine, a selective calcium entry blocker. The information presented herein is intended to support research, drug development, and formulation activities by providing a consolidated resource of its key chemical and physical characteristics, the experimental methodologies for their determination, and a visualization of its primary mechanism of action.

Core Physicochemical Data

(Z)-Flunarizine is a diarylmethane derivative with a complex molecular structure that dictates its physicochemical behavior and subsequent pharmacological activity.[1] A summary of its key quantitative properties is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 1-[bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenylprop-2-enyl]piperazine | [2] |

| Chemical Formula | C₂₆H₂₆F₂N₂ | [2] |

| Molecular Weight | 404.5 g/mol | [2] |

| Melting Point | 88-92 °C (lit.) | [2] |

| Solubility | Poorly soluble in water (1.68e-03 g/L). Soluble in DMSO, PEG 400, propylene glycol, N,N-dimethylformamide, methanol, ethanol (0.1-1%), and a mixture of chloroform and methanol (1:1) at 50 mg/mL. | [3][4] |

| pKa | pKa1: ~10, pKa2: ~6 | [5] |

| logP (Octanol/Water) | 5.78 | [6] |

Mechanism of Action: Calcium Channel Blockade

(Z)-Flunarizine primarily functions as a selective calcium entry blocker.[1][7] Its mechanism involves the inhibition of voltage-dependent calcium channels, particularly T-type and L-type channels, in neurons and smooth muscle cells.[8] This blockade reduces the influx of extracellular calcium, leading to decreased intracellular calcium levels.[7][9] The reduction in intracellular calcium helps to stabilize neuronal activity and inhibit the contractile processes of smooth muscle cells, which is the basis for its therapeutic effects in conditions like migraine and vertigo.[8][9]

Figure 1: Signaling pathway of (Z)-Flunarizine as a calcium channel blocker.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is critical for drug development. The following sections detail the standard experimental methodologies for the key parameters of (Z)-Flunarizine.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely used and reliable technique for this determination.

Methodology:

-

Sample Preparation: A small amount of finely powdered (Z)-Flunarizine is packed into a thin-walled capillary tube, with the packed column of crystals being approximately 1-2 mm in height.[10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or similar device, which contains a heated block and a viewing lens.[11]

-

Heating and Observation: The apparatus is heated at a controlled rate. For an initial approximate determination, a rapid heating rate can be used. For a precise measurement, the heating rate should be slow, around 2°C per minute, starting from a temperature about 20°C below the expected melting point.[12]

-

Data Recording: The temperature range is recorded from the point at which the first crystal begins to melt to when the last crystal has completely melted into a liquid.[10] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[12]

Figure 2: Experimental workflow for melting point determination.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid (Z)-Flunarizine is added to a flask containing the solvent of interest (e.g., water, buffer).[13]

-

Equilibration: The flask is sealed and agitated in a constant temperature environment (e.g., a shaker bath) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[14]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.[14]

-

Quantification: The concentration of (Z)-Flunarizine in the clear, saturated supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

-

Calibration: A calibration curve is generated using standard solutions of known concentrations to accurately quantify the solubility.[14]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Flunarizine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Flunarizine? [synapse.patsnap.com]

- 4. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. pubs.acs.org [pubs.acs.org]

The Genesis of a Calcium Channel Blocker: An In-depth Technical Guide to the Discovery and Development of (E)-Flunarizine

A Note on Stereoisomerism: The subject of this guide is Flunarizine, a pharmaceutical agent widely recognized for its therapeutic effects. It is crucial for the reader to understand that Flunarizine exists as (E) and (Z) stereoisomers. The pharmacologically active and commercially developed form is (E)-1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine , herein referred to as (E)-Flunarizine or Flunarizine.[1] Publicly available scientific literature does not contain a separate, detailed discovery and development history for the (Z)-isomer. Therefore, this guide will focus on the extensively studied (E)-isomer.

Discovery and Initial Synthesis

(E)-Flunarizine (initially coded R14950) was discovered by Janssen Pharmaceutica in 1968.[1] It emerged from a research program focused on synthesizing diphenylmethylpiperazine derivatives, a chemical class related to antihistamines like hydroxyzine and cinnarizine.[1] The primary goal was to develop compounds with potent effects on the vascular system.

Synthesis Pathway

The synthesis of (E)-Flunarizine typically involves the alkylation of N-cinnamylpiperazine with a benzhydryl chloride derivative. A general synthetic approach is outlined below.

Experimental Protocol: General Synthesis of (E)-Flunarizine

A common synthetic route involves the reaction of 1-cinnamylpiperazine with 4,4'-difluorobenzhydryl chloride. The reaction is typically carried out in a suitable organic solvent in the presence of a base to neutralize the hydrochloric acid formed during the reaction. Purification is then performed using techniques such as column chromatography to isolate the desired (E)-isomer.

A more specific, though radiolabeled, synthesis provides further insight: 4-[F]Fluoro-4'-fluorobenzhydryl chloride can be prepared in three steps from no-carrier-added [F]fluoride ion. This intermediate is then used in the alkylation of N-cinnamylpiperazine to yield [*F]flunarizine. The product can be purified by acid-base extractions and flash chromatography.[2]

Preclinical Development

The preclinical evaluation of (E)-Flunarizine revealed its unique pharmacological profile as a selective calcium entry blocker with additional antihistaminic properties.[3][4]

Pharmacodynamics

(E)-Flunarizine's mechanism of action is multifactorial. It is classified as a selective calcium channel blocker, but it also interacts with other receptor systems.[1][3]

Mechanism of Action: The primary mechanism of (E)-Flunarizine is the inhibition of excessive transmembrane calcium influx in both neuronal and smooth muscle cells.[3][4][5] It is thought to physically plug voltage-dependent calcium channels, particularly T-type and L-type channels, thereby preventing cellular calcium overload without disturbing normal calcium homeostasis.[3][4][5] This reduction in intracellular calcium leads to decreased smooth muscle contractility, resulting in vasodilation.[4]

Beyond calcium channel blockade, (E)-Flunarizine exhibits moderate binding affinity for histamine H1, dopamine D2, and serotonin S2 receptors.[3][6] This multi-target profile contributes to its therapeutic effects and side-effect profile. It has been theorized that its effects may also stem from an intracellular mechanism involving the antagonism of calmodulin, a calcium-binding protein.[1]

Receptor Binding Affinity

In vitro receptor-binding assays have quantified the affinity of (E)-Flunarizine for various receptors.

| Receptor | Ki (nM) |

| Histamine H1 | 68[3][6] |

| Dopamine D2 | 80[3][6] (competitive antagonist with a Ki of 112 ± 9 nM in another study[7]) |

| Serotonin S2 | 200[3][6] |

| α1-adrenergic | 250[3][6] |

| Nitrendipine (Calcium Channel) | 380[3][6] |

| Dopamine D1 | 532 ± 39[7] |

(Data compiled from multiple sources)[3][6][7]

Experimental Protocol: In Vitro Receptor-Binding Assay (General)

Receptor binding assays are typically conducted using cell membrane preparations rich in the target receptor. A radiolabeled ligand with known high affinity for the receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound ((E)-Flunarizine). The amount of radiolabeled ligand displaced by the test compound is measured, and from this, the inhibition constant (Ki) is calculated. This value represents the concentration of the drug required to occupy 50% of the receptors.

Pharmacokinetics in Animal Models

Preclinical studies in animals established the pharmacokinetic profile of (E)-Flunarizine, demonstrating good absorption and extensive distribution. It was found to readily cross the blood-brain barrier, with brain concentrations being about ten times higher than in plasma.[1]

Clinical Development

The clinical development of (E)-Flunarizine has primarily focused on its efficacy in the prophylaxis of migraine and the treatment of vertigo.

Pharmacokinetics in Humans

(E)-Flunarizine exhibits a distinct pharmacokinetic profile in humans, characterized by good oral absorption and a long elimination half-life.

| Parameter | Value |

| Absorption | |

| Bioavailability | >80%[1] |

| Time to Peak Plasma Concentration (Tmax) | 2 to 4 hours[1][3][6] |

| Distribution | |

| Protein Binding | >99%[1] |

| Metabolism | |

| Primary Metabolizing Enzyme | CYP2D6[1] |

| Elimination | |

| Elimination Half-life (single dose) | 5 to 15 hours[1] |

| Elimination Half-life (multiple doses) | 18 to 19 days[1] |

| Excretion | <1% in urine, primarily via feces[1] |

(Data compiled from multiple sources)[1][3][6][8]

Clinical Efficacy

Migraine Prophylaxis: Numerous clinical trials have demonstrated the efficacy of (E)-Flunarizine in the prophylactic treatment of migraine in both adults and children.[1][9] It has been shown to be as effective as propranolol and topiramate in reducing the frequency of migraine attacks.[10]

A meta-analysis of five randomized controlled trials involving 249 participants showed that (E)-Flunarizine significantly reduces headache frequency by an average of 0.44 attacks per 4 weeks compared to placebo.[11][12] Another analysis of seven trials with 1151 participants found its effectiveness to be comparable to propranolol.[11][12] In a 1-year study, 66.7% of patients in the flunarizine group experienced at least a 50% reduction in mean monthly migraine frequency.[10][13]

Experimental Protocol: Randomized Controlled Trial for Migraine Prophylaxis (General)

A typical randomized, double-blind, placebo-controlled trial for migraine prophylaxis would involve the following steps:

-

Patient Recruitment: Patients meeting the diagnostic criteria for migraine (e.g., International Classification of Headache Disorders criteria) with a specified frequency of attacks are enrolled.

-

Baseline Phase: A run-in period (e.g., 4 weeks) where patients record their migraine frequency, severity, and duration in a diary without prophylactic treatment.

-

Randomization: Patients are randomly assigned to receive either (E)-Flunarizine (e.g., 10 mg/day) or a matching placebo.

-

Treatment Phase: A treatment period of several months (e.g., 12-16 weeks) where patients continue to record their migraine symptoms.

-

Outcome Assessment: The primary endpoint is typically the change in mean monthly migraine frequency from baseline. Secondary endpoints may include responder rate (percentage of patients with a ≥50% reduction in attack frequency), and changes in migraine severity and duration.

Vertigo: (E)-Flunarizine has also been shown to be effective in treating vertigo of both central and peripheral origin.[1][14] A randomized controlled trial in patients with migrainous vertigo found that (E)-Flunarizine (10 mg daily for 12 weeks) significantly reduced the frequency and severity of vertiginous episodes compared to a control group.[15][16]

Safety and Tolerability

The most common side effects associated with (E)-Flunarizine are drowsiness (reported in about 20% of patients) and weight gain (in about 10% of patients).[1] In some cases, particularly in elderly patients, extrapyramidal symptoms and depression have been reported.[1]

Signaling Pathways and Molecular Interactions

The therapeutic effects of (E)-Flunarizine can be attributed to its modulation of several key signaling pathways.

Calcium Channel Blockade and Vasodilation

By blocking voltage-gated calcium channels in vascular smooth muscle cells, (E)-Flunarizine prevents the influx of calcium that is necessary for contraction. This leads to vasodilation.

Caption: (E)-Flunarizine's vasodilatory effect via calcium channel blockade.

Neuromodulatory Effects

In the central nervous system, (E)-Flunarizine's antagonism of dopamine D2 and histamine H1 receptors contributes to its overall pharmacological profile, including its therapeutic effects in vertigo and potential side effects like drowsiness.

Caption: Neuromodulatory actions of (E)-Flunarizine in the CNS.

Conclusion

(E)-Flunarizine represents a significant development in the management of migraine and vertigo. Its discovery by Janssen Pharmaceutica in 1968 and subsequent preclinical and clinical development have established it as a selective calcium channel blocker with a complex, multi-target pharmacological profile. While the (Z)-isomer is known, the therapeutic agent that has been extensively studied and brought to clinical use is the (E)-isomer. Its efficacy, particularly in migraine prophylaxis, is well-documented through numerous clinical trials. The long half-life allows for once-daily dosing, though its side-effect profile, including drowsiness and weight gain, requires careful patient management. Ongoing research continues to explore the full therapeutic potential of this multifaceted molecule.

References

- 1. Flunarizine - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. What is the mechanism of Flunarizine? [synapse.patsnap.com]

- 6. aapharma.ca [aapharma.ca]

- 7. Interaction of flunarizine with dopamine D2 and D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 9. msjonline.org [msjonline.org]

- 10. Key points from the evidence | Migraine prophylaxis: flunarizine | Advice | NICE [nice.org.uk]

- 11. Flunarizine as prophylaxis for episodic migraine: a systematic review with meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iranheadache.ir [iranheadache.ir]

- 13. researchgate.net [researchgate.net]

- 14. A postmarketing study of flunarizine in migraine and vertigo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Flunarizine in the prophylaxis of migrainous vertigo: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Flunarizine in the prophylaxis of ... | Article | H1 Connect [archive.connect.h1.co]

An In-depth Technical Guide on the Core Biological Activity of (Z)-Flunarizine Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunarizine is a well-established calcium channel blocker utilized in the prophylactic treatment of migraine, vertigo, and as an adjunctive therapy for epilepsy.[1][2] Its pharmacological profile also includes antagonist activity at histamine H1 and dopamine D2 receptors.[1][3][4] Structurally, flunarizine possesses a double bond in its cinnamyl group, giving rise to (E) and (Z) geometric isomers. The commercially available and predominantly studied form of flunarizine is the (E)-isomer, as indicated by its IUPAC name: 1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine.[5]

This technical guide provides a comprehensive overview of the known biological activities of flunarizine, with the understanding that the available data primarily pertains to the (E)-isomer. A thorough review of the scientific literature reveals a significant gap in the characterization of the (Z)-flunarizine isomer. Therefore, this document serves a dual purpose: to summarize the established pharmacology of flunarizine and to provide detailed experimental protocols that can be employed to investigate and compare the biological activity of the (Z)- and (E)-isomers. Such a comparative analysis is crucial for a complete understanding of the structure-activity relationship and could unveil novel therapeutic potentials or differential side-effect profiles.

I. Quantitative Biological Activity Data

Due to the lack of specific data for (Z)-flunarizine, the following table summarizes the available quantitative data for the commonly studied flunarizine, presumed to be the (E)-isomer. This table is intended to serve as a baseline for future comparative studies.

| Target | Assay Type | Ligand/Tracer | Preparation | Ki (nM) | IC50 (nM) | Other Metrics | Reference |

| Dopamine D2 Receptor | Radioligand Binding | [3H]spiperone | Rat Corpus Striatum | 112 ± 9 | Competitive Inhibition | [6] | |

| Dopamine D1 Receptor | Radioligand Binding | [3H]SCH 23390 | Rat Corpus Striatum | 532 ± 39 | Competitive Inhibition | [6] | |

| Plasma Protein Binding | Equilibrium Dialysis | Flunarizine | Human Plasma | 0.083 ± 0.005% free drug |

II. Signaling Pathways and Mechanisms of Action

Flunarizine's therapeutic effects are attributed to its interaction with multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

A. Calcium Channel Blockade

Flunarizine is a non-selective blocker of voltage-gated calcium channels, with a notable activity on T-type and L-type channels.[7] By inhibiting the influx of extracellular calcium, it reduces neuronal hyperexcitability and produces vasodilation.[8]

Caption: Mechanism of Flunarizine's calcium channel blockade.

B. Dopamine D2 Receptor Antagonism

Flunarizine acts as a competitive antagonist at dopamine D2 receptors.[4][6] This activity is thought to contribute to some of its side effects, such as extrapyramidal symptoms.[9]

References

- 1. revvity.com [revvity.com]

- 2. cloud-clone.com [cloud-clone.com]

- 3. Calcium Channels | Ion Channel Studies | Sygnature Discovery [sbdrugdiscovery.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Flunarizine - Wikipedia [en.wikipedia.org]

- 6. Interaction of flunarizine with dopamine D2 and D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Flunarizine? [synapse.patsnap.com]

- 8. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. D2 receptor blockade by flunarizine and cinnarizine explains extrapyramidal side effects. A SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-Flunarizine: A Comprehensive Technical Review of its In Vitro and In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Flunarizine, a diphenylpiperazine derivative, is a selective calcium channel antagonist with a well-documented clinical profile in the management of migraine and vertigo.[1][2] Beyond its established indications, a growing body of preclinical research has illuminated its diverse pharmacological effects, spanning from neuroprotection and anti-angiogenic activity to cytotoxicity in cancer cells. This technical guide provides an in-depth analysis of the in vitro and in vivo effects of (Z)-Flunarizine, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

In Vitro Effects of (Z)-Flunarizine

The in vitro activities of (Z)-Flunarizine have been investigated across a range of cell-based assays, revealing its multifaceted mechanism of action.

Cytotoxicity in Glioblastoma Cells

(Z)-Flunarizine has demonstrated significant cytotoxic effects against various glioblastoma multiforme (GBM) cell lines.[3][4][5][6] Studies have shown that it can induce apoptosis and interfere with cell cycle progression.[3][5]

Quantitative Data: Cytotoxicity of (Z)-Flunarizine in Glioblastoma Cell Lines

| Cell Line | Time Point (hours) | IC50 (µM) | Reference |

| GBMSCs | - | 6.8 | [7] |

| U-87 MG | 24 | 21.96 | [8] |

| U-87 MG | 48 | 16.26 | [8] |

| LN-229 | 24 | 30.82 | [8] |

| LN-229 | 48 | 19.17 | [8] |

| U-118 MG | 24 | >40 | [8] |

| U-118 MG | 48 | >40 | [8] |

| U251 | - | 29.6 | [9] |

Anti-Angiogenic Activity

(Z)-Flunarizine exhibits potent anti-angiogenic properties by inhibiting endothelial cell proliferation, migration, and tube formation, key processes in the formation of new blood vessels.[10][11][12][13][14] These effects are attributed to its ability to block T-type calcium channels and sodium channels.[10][11][13]

Quantitative Data: In Vitro Anti-Angiogenic Effects of (Z)-Flunarizine

| Assay | Cell Line | Concentration | Effect | Reference |

| Endothelial Cell Proliferation | HUVEC | 1-100 nM | Significant inhibition | [10] |

| Transwell Migration | HUVEC | 1-100 nM | Significant inhibition | [10] |

| Matrigel Cord-like Morphogenesis | HUVEC | 1-100 nM | Decrease in network length | [10] |

| Rat Aortic Ring Assay | - | 5-10 µM | Reduction in sprout area | [10][11] |

Ion Channel Blockade

The primary mechanism of action of (Z)-Flunarizine involves the blockade of voltage-gated ion channels.

Quantitative Data: Ion Channel Inhibition by (Z)-Flunarizine

| Channel Type | Cell Type | IC50 (µM) | Reference |

| Voltage-gated Na+ currents | Cultured rat cortical neurons | 0.94 | [15] |

| Voltage-gated Ca2+ currents | Cultured rat cortical neurons | 1.77 | [15] |

Effects on Mitochondrial Permeability Transition

(Z)-Flunarizine has a dose-dependent effect on the mitochondrial permeability transition pore (mPTP). At lower concentrations (< 50 µM), it inhibits the mPTP opening induced by Ca2+ and oxidative stress, a protective effect.[1] However, at higher concentrations (> 50 µM), it can induce mPTP opening.[1]

In Vivo Effects of (Z)-Flunarizine

Animal studies have corroborated the therapeutic potential of (Z)-Flunarizine in various disease models.

Neuroprotection in Cerebral Ischemia

(Z)-Flunarizine has demonstrated significant neuroprotective effects in animal models of stroke and cerebral ischemia.[8][15][16][17][18] It has been shown to reduce infarct size and improve histological outcomes.[16][17][18]

Quantitative Data: In Vivo Neuroprotective Effects of (Z)-Flunarizine in Rat Models of Ischemia

| Ischemia Model | Animal | Treatment Regimen | Outcome | Reference |

| Photochemical thrombosis | Rat | 1.25 mg/kg i.v. 30 min post-infarction | Marked sparing of sensorimotor function | [16] |

| Photochemical thrombosis | Rat | 40 mg/kg oral | Effective in preserving sensorimotor function | [16] |

| Photochemical thrombosis | Rat | i.v. post-treatment | 31% reduction in infarct size at 4 hours | [16] |

| Photochemically induced thrombosis | Spontaneously hypertensive rat | 40 mg/kg oral 3 hours before | Reduction of median infarct size from 11.75 mm³ to 6.40 mm³ | [18] |

| Long-term survival model | Rat | 40 mg/kg oral pre-treatment | Significantly improved histological outcome | [17] |

| Long-term survival model | Rat | 0.1 mg/kg i.v. + 40 mg/kg oral post-treatment | Significantly improved histological outcome | [17] |

| Unilateral carotid ligation + hypoxia | Infant rat | 30 mg/kg i.p. pre-treatment | Full thickness cortical infarction reduced from 56% to 4% | [15] |

Anti-Angiogenic Effects

In vivo models have confirmed the anti-angiogenic activity of (Z)-Flunarizine observed in vitro.

Quantitative Data: In Vivo Anti-Angiogenic Effects of (Z)-Flunarizine

| Assay | Animal Model | Concentration/Dose | Effect | Reference |

| Chick Chorioallantoic Membrane (CAM) Assay | Chicken Embryo | 10⁻⁵ M and 10⁻⁴ M | Significant reduction in branching points and angiogenic score | [10][11] |

| Sponge Implantation Method | Rat | 1 mg/kg and 10 mg/kg | Significant reduction in weight of sponges, number of blood vessels, and hemoglobin content | [13] |

Experimental Protocols

In Vitro Cytotoxicity Assay (CCK-8)

-

Cell Seeding: Seed glioblastoma cells (e.g., U-87 MG, LN-229) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of (Z)-Flunarizine in culture medium and add 10 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time points (e.g., 24 or 48 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Transwell Migration Assay

-

Cell Preparation: Culture endothelial cells (e.g., HUVECs) to 80-90% confluency. Starve the cells in a serum-free medium for 24 hours prior to the assay.

-

Chamber Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate.

-

Chemoattractant Addition: Add 600 µL of culture medium containing a chemoattractant (e.g., VEGF) to the lower chamber.

-

Cell Seeding: Resuspend the starved cells in a serum-free medium containing different concentrations of (Z)-Flunarizine or vehicle. Add 1 x 10⁵ cells in 100 µL to the upper chamber of each insert.

-

Incubation: Incubate the plate for an appropriate duration (e.g., 24 hours) at 37°C to allow for cell migration.

-

Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., 4% paraformaldehyde) and stain with a dye such as crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

In Vivo Neuroprotection Study in a Rat Model of Photochemical Stroke

-

Animal Preparation: Anesthetize adult male rats (e.g., Wistar or Spontaneously Hypertensive Rats).

-

Photosensitizer Injection: Intravenously inject the photosensitizing dye Rose Bengal.

-

Infarct Induction: Expose a specific area of the skull (e.g., over the sensorimotor cortex) to a focused beam of cold light for a defined period to induce a photochemical infarct.

-

Drug Administration: Administer (Z)-Flunarizine or vehicle at a predetermined time point (e.g., 30 minutes post-infarction) via the desired route (e.g., intravenous or oral).

-

Behavioral Assessment: At various time points post-infarction (e.g., daily for several days), assess sensorimotor function using tests such as tactile and proprioceptive placing reactions.

-

Histological Analysis: At the end of the study period, perfuse the animals and harvest the brains. Section the brains and stain with a marker for infarct volume (e.g., TTC staining) or neuronal damage (e.g., Nissl staining).

-

Data Analysis: Quantify the infarct volume and/or the number of damaged neurons. Compare the outcomes between the (Z)-Flunarizine-treated and vehicle-treated groups.

Signaling Pathways and Mechanisms of Action

Induction of Apoptosis in Glioblastoma Cells

(Z)-Flunarizine induces apoptosis in glioblastoma cells through the inhibition of the PI3K/Akt signaling pathway.[3][4][5] This leads to the activation of downstream effector caspases, such as caspase-3 and caspase-9, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[3][5]

Caption: (Z)-Flunarizine induced apoptosis pathway in GBM cells.

Inhibition of Angiogenesis

The anti-angiogenic effects of (Z)-Flunarizine are mediated through the blockade of calcium influx, which interferes with the downstream signaling of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). By inhibiting calcium-dependent signaling cascades, (Z)-Flunarizine disrupts endothelial cell proliferation, migration, and tube formation.

Caption: Anti-angiogenic mechanism of (Z)-Flunarizine.

Neuroprotection via Calcium Channel Blockade

In the context of cerebral ischemia, excessive intracellular calcium accumulation is a key driver of neuronal cell death. (Z)-Flunarizine's ability to block voltage-gated calcium channels mitigates this calcium overload, thereby protecting neurons from ischemic damage.

Caption: Neuroprotective action of (Z)-Flunarizine in ischemia.

Conclusion

(Z)-Flunarizine is a pharmacologically versatile compound with significant therapeutic potential beyond its current clinical applications. Its ability to modulate calcium homeostasis, coupled with its effects on other ion channels and signaling pathways, underpins its observed in vitro and in vivo efficacy in models of cancer, angiogenesis, and neurodegeneration. This technical guide provides a comprehensive overview of the current preclinical data, offering a valuable resource for researchers and drug development professionals interested in exploring the full therapeutic promise of (Z)-Flunarizine. Further investigation into its precise molecular targets and signaling interactions will be crucial for the rational design of future clinical trials.

References

- 1. Dose-related inversion of cinnarizine and flunarizine effects on mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. iasp-pain.org [iasp-pain.org]

- 5. sciprofiles.com [sciprofiles.com]

- 6. Flunarizine, a drug approved for treating migraine and vertigo, exhibits cytotoxicity in GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel mTORC1 Inhibitors Kill Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ca++ and Na+ channels involved in neuronal cell death. Protection by flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Angiogenic Activity of Flunarizine by In Ovo, In Vitro, and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Angiogenic activity of flunarizine by in ovo, in vitro and in vivo assays. [] [jag.journalagent.com]

- 12. Anti-Angiogenic Activity of Flunarizine by In Ovo, In Vitro, and In Vivo Assays | Semantic Scholar [semanticscholar.org]

- 13. Anti-Angiogenic Activity of Flunarizine by In Ovo, In Vitro, and In Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. turkjps.org [turkjps.org]

- 15. The neuroprotective actions of a calcium channel antagonist, flunarizine, in the infant rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Photochemical stroke model: flunarizine prevents sensorimotor deficits after neocortical infarcts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Flunarizine, a calcium entry blocker, ameliorates ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Flunarizine reduces cerebral infarct size after photochemically induced thrombosis in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Targets and Binding Affinity of (Z)-Flunarizine

This technical guide provides a comprehensive overview of the molecular targets and binding affinities of (Z)-Flunarizine, a selective calcium entry blocker. The information is curated for professionals in the fields of pharmacology, neuroscience, and drug development to facilitate a deeper understanding of its mechanism of action and to support further research and clinical applications.

Molecular Targets and Binding Affinity

(Z)-Flunarizine is a diphenylpiperazine derivative that exhibits a multi-target pharmacological profile. It is primarily classified as a selective calcium channel blocker but also demonstrates significant affinity for other receptors and channels. This promiscuity contributes to its therapeutic effects and side-effect profile.

In vitro receptor-binding assays have elucidated the affinity of Flunarizine for several G-protein coupled receptors. The binding affinities, expressed as the inhibition constant (Ki), are summarized in the table below.

| Target Receptor | Binding Affinity (Ki) in nM |

| Histamine H1 | 68[1][2] |

| Dopamine D2 | 80[1][2] |

| Serotonin S2 | 200[1][2] |

| α1-Adrenergic | 250[1][2] |

| Nitrendipine Calcium Sites | 380[1][2] |

Table 1: Receptor Binding Affinities of (Z)-Flunarizine

Flunarizine's primary mechanism of action involves the blockade of voltage-gated ion channels. Its inhibitory effects on both calcium and sodium channels have been quantified in cultured rat cortical neurons.

| Target Ion Channel | Inhibitory Concentration (IC50) in µM |

| Sodium Current (INa) | 0.94[3] |

| Calcium Current (ICa) | 1.77[3] |

Table 2: Ion Channel Inhibitory Activity of (Z)-Flunarizine

Flunarizine is known to be an inhibitor of Voltage-dependent T-type calcium channel subunits alpha-1G, alpha-1H, and alpha-1I.[4] It acts as a selective calcium entry blocker by physically plugging the channel, which inhibits the influx of extracellular calcium through myocardial and vascular membrane pores.[4][5][6]

Beyond its direct interaction with receptors and ion channels, Flunarizine also binds to calmodulin, a key intracellular calcium sensor.[4][5][6][7][8] This interaction may contribute to its modulation of calcium-dependent signaling pathways. Furthermore, Flunarizine is extensively bound to plasma proteins (>99%), with approximately 90% bound to plasma proteins and 9% distributed to blood cells.[1][2]

Signaling Pathways

The diverse binding profile of Flunarizine results in the modulation of multiple intracellular signaling pathways. The following diagram illustrates the primary pathways affected by its interaction with key molecular targets.

Caption: Signaling pathways modulated by (Z)-Flunarizine.

Experimental Protocols

The binding affinities and functional activities of (Z)-Flunarizine are determined through a variety of in vitro and cell-based assays. Below are overviews of the key experimental methodologies.

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Caption: Workflow for a radioligand binding assay.

The assay involves incubating a preparation of cell membranes containing the receptor of interest with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor. This is performed in the presence of varying concentrations of the unlabeled test compound (Flunarizine). By measuring the amount of radioligand displaced by Flunarizine, the half-maximal inhibitory concentration (IC50) can be determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

This technique is employed to measure the effect of a compound on the activity of ion channels.

Caption: Workflow for a patch-clamp electrophysiology experiment.

In a whole-cell patch-clamp experiment, a glass micropipette forms a tight seal with the membrane of a single cell. The membrane patch is then ruptured, allowing for the control of the membrane potential and the measurement of the total ion flow across the entire cell membrane. After establishing a baseline recording of ion channel activity, Flunarizine is applied to the cell at various concentrations. The resulting inhibition of the ionic current is measured, and the data is used to construct a dose-response curve from which the IC50 value is derived.

Summary of (Z)-Flunarizine's Target Profile

The pharmacological activity of (Z)-Flunarizine is a composite of its interactions with multiple molecular targets. The following diagram provides a logical summary of its primary and secondary targets.

Caption: Logical relationship of (Z)-Flunarizine's molecular targets.

References

- 1. aapharma.ca [aapharma.ca]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Flunarizine | Voltage-gated Na+/Ca2+ channel blocker | TargetMol [targetmol.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. What is the mechanism of Flunarizine? [synapse.patsnap.com]

- 8. flunarizine [drugcentral.org]

(Z)-Flunarizine: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flunarizine is a well-established selective calcium entry blocker with a complex pharmacological profile that extends beyond its primary mechanism.[1][2] Traditionally used for the prophylaxis of migraine and the management of vertigo, a growing body of preclinical evidence highlights its potential for repurposing in oncology, particularly for glioblastoma, as well as for other neurological disorders and even as an antiviral agent. This document provides a comprehensive technical overview of the molecular mechanisms, preclinical data, and key experimental methodologies related to the emerging therapeutic applications of Flunarizine. Quantitative data are summarized for comparative analysis, and core signaling pathways and experimental workflows are visualized to facilitate understanding.

Core Mechanism of Action

Flunarizine's primary mechanism is the selective inhibition of voltage-dependent T-type and L-type calcium channels, which it is thought to physically plug, thereby preventing excessive transmembrane calcium influx and cellular calcium overload.[1][3][4][5] However, its activity is pleiotropic, engaging multiple other cellular targets that contribute to its broad therapeutic potential. It exhibits calmodulin-binding properties and acts as an antagonist at histamine H1 receptors, and to a lesser extent, at dopamine D2 and serotonin S2 receptors.[3][5][6] This multi-target profile is a key consideration in its application to complex diseases.

References

- 1. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. What is the mechanism of Flunarizine? [synapse.patsnap.com]

- 4. Mechanism of L- and T-type Ca2+ channel blockade by flunarizine in ventricular myocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aapharma.ca [aapharma.ca]

- 6. Flunarizine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes: (Z)-Flunarizine in Glioblastoma Cell Culture

(Z)-Flunarizine, a selective calcium channel blocker, has demonstrated significant cytotoxic and pro-apoptotic effects in glioblastoma (GBM) cell lines. [1][2] These notes provide an overview of its application in cell culture, summarizing its effects and detailing protocols for key experiments.

Flunarizine's anti-cancer activity in GBM is primarily attributed to its ability to induce apoptosis through the intrinsic pathway.[1][3] Mechanistically, it has been shown to inhibit the activation of the Akt signaling pathway, a key regulator of cell survival and proliferation in many cancers, including glioblastoma.[1][3][4] This inhibition leads to the activation of caspase-9 and caspase-3, culminating in Poly (ADP-ribose) polymerase (PARP) cleavage and programmed cell death.[1][2] Furthermore, Flunarizine treatment can interfere with the cell cycle progression of GBM cells.[2]

These properties make (Z)-Flunarizine a compound of interest for preclinical cancer research, particularly for investigating therapeutic strategies against glioblastoma.

Data Presentation

The following tables summarize the quantitative effects of (Z)-Flunarizine on glioblastoma cell lines as reported in the literature.

Table 1: Cytotoxicity of (Z)-Flunarizine on Glioblastoma Cell Lines

| Cell Line | Treatment Time | Effect on Cell Viability | Reference |

| U-87 MG | 24h & 48h | Concentration-dependent decrease | [2] |

| LN-229 | 24h & 48h | Concentration-dependent decrease | [2] |

| U-118 MG | 24h & 48h | Concentration-dependent decrease | [2] |

| U251 | Not Specified | IC50: 29.6 μM | [4] |

Table 2: Induction of Apoptosis in U-87 MG Cells by (Z)-Flunarizine

| Flunarizine Conc. | Treatment Time | Outcome | Reference |

| Increasing Conc. | 24h & 48h | Concentration-dependent increase in apoptotic cells (Annexin V+/PI-) | [2][5] |

Table 3: Effect of (Z)-Flunarizine on Cell Cycle Distribution in U-87 MG Cells

| Flunarizine Conc. | Treatment Time | Effect on Cell Cycle | Reference |

| Increasing Conc. | 24h & 48h | Concentration-dependent increase in the Sub-G1 cell population | [2] |

Mandatory Visualizations

Caption: Experimental workflow for evaluating (Z)-Flunarizine in cell culture.

References

Application Notes and Protocols for the Dissolution of (Z)-Flunarizine for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-Flunarizine is a selective calcium channel blocker with additional properties including sodium channel and histamine H1 receptor blockade.[1][2][3] It is widely utilized in preclinical research to investigate its effects on various cellular processes, including cell viability, proliferation, apoptosis, and angiogenesis.[4][5][6] Due to its hydrophobic nature and practical insolubility in aqueous solutions, proper dissolution and handling are critical for obtaining reliable and reproducible results in in vitro assays.[7][8] These application notes provide detailed protocols for the solubilization of (Z)-Flunarizine and its preparation for use in cell-based experiments.

Solubility of (Z)-Flunarizine

(Z)-Flunarizine is a lipophilic compound with poor aqueous solubility.[8] The hydrochloride salt form, Flunarizine dihydrochloride, is slightly soluble in water but sparingly soluble in methanol and methylene chloride.[9] For in vitro studies, organic solvents are necessary to prepare concentrated stock solutions. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.[10][11][12]

Data Presentation: Solubility of Flunarizine

| Solvent | Form | Solubility | Notes |

| DMSO | Flunarizine | 100 mg/mL (247.22 mM) | Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic.[10] |

| DMSO | Flunarizine hydrochloride | ~1 mg/mL | Purge with an inert gas.[11] |

| Ethanol | Flunarizine hydrochloride | ~1 mg/mL | Purge with an inert gas.[11] |

| Dimethylformamide (DMF) | Flunarizine hydrochloride | ~1 mg/mL | Purge with an inert gas.[11] |

| 1:2 DMSO:PBS (pH 7.2) | Flunarizine hydrochloride | ~0.33 mg/mL | Prepared by first dissolving in DMSO, then diluting with PBS. Aqueous solutions are not recommended for storage beyond one day.[11] |

| Water | Flunarizine dihydrochloride | Slightly soluble | [9] |

| 0.1 N HCl | Flunarizine dihydrochloride | 3.30 mg/mL | [13] |

Experimental Protocols

Preparation of a Concentrated Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of (Z)-Flunarizine in DMSO.

Materials:

-

(Z)-Flunarizine (MW: 404.5 g/mol )

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic water bath (optional)

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of (Z)-Flunarizine powder using an analytical balance. For 1 mL of a 10 mM stock solution, weigh 4.045 mg of (Z)-Flunarizine.

-

Dissolution in DMSO: Add the weighed (Z)-Flunarizine to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 4.045 mg of the compound.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.[10]

-

Sterilization (optional): If required for the specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[10]

Preparation of Working Solutions for In Vitro Assays

This protocol describes the serial dilution of the concentrated stock solution to prepare working solutions for treating cells in culture.

Materials:

-

10 mM (Z)-Flunarizine stock solution in DMSO

-

Sterile cell culture medium appropriate for the cell line being used

-

Sterile microcentrifuge tubes

-

Pipettes and sterile filter tips

Procedure:

-

Determine Final Concentration: Decide on the final concentrations of (Z)-Flunarizine required for your experiment. Published studies have used concentrations ranging from the nanomolar to the micromolar range (e.g., 1 µM to 30 µM).[6][10]

-

Intermediate Dilutions: It is recommended to perform one or more intermediate dilutions in cell culture medium to minimize the final concentration of DMSO in the cell culture wells.

-

Final Dilution: Add the appropriate volume of the intermediate dilution to the cell culture wells containing the cells and medium to achieve the desired final concentration. Ensure that the final concentration of DMSO in the culture medium does not exceed 0.1%, as higher concentrations can be cytotoxic.[12]

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without (Z)-Flunarizine) to a set of control wells. This is crucial to distinguish the effects of the compound from any potential effects of the solvent.

Example Dilution for a 10 µM Final Concentration:

-

Prepare a 1:100 intermediate dilution of the 10 mM stock solution in cell culture medium (e.g., 10 µL of 10 mM stock + 990 µL of medium = 100 µM solution).

-

Add 100 µL of this 100 µM intermediate solution to 900 µL of medium in a cell culture well to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

Visualizations

Experimental Workflow for Dissolving (Z)-Flunarizine

Caption: Workflow for preparing (Z)-Flunarizine solutions.

Simplified Signaling Pathway of (Z)-Flunarizine Action

(Z)-Flunarizine is known to block voltage-gated calcium and sodium channels.[10][12][14] By blocking T-type calcium channels, it can inhibit processes like cell proliferation.[6] Its blockade of sodium channels can prevent cytotoxicity associated with sodium influx.[14]

References

- 1. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Flunarizine? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Flunarizine, a drug approved for treating migraine and vertigo, exhibits cytotoxicity in GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. turkjps.org [turkjps.org]

- 7. Fabrication, Characterization, In vitro Evaluation of Solid Lipid Nanoemulsion of Flunarizine dihydrochloride for Nasal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. drugfuture.com [drugfuture.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Flunarizine | Voltage-gated Na+/Ca2+ channel blocker | TargetMol [targetmol.com]

- 13. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 14. Ca++ and Na+ channels involved in neuronal cell death. Protection by flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (Z)-Flunarizine in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosages and experimental protocols for the use of (Z)-Flunarizine in various animal models for pre-clinical research. The information is intended to assist in the design and execution of studies in neuroscience, cerebrovascular research, and other relevant fields.

Quantitative Data Summary

The following tables summarize the recommended dosage ranges of (Z)-Flunarizine for different animal species and research applications based on published studies.

Table 1: Recommended Dosages of (Z)-Flunarizine in Mice

| Research Application | Strain | Route of Administration | Dosage Range | Reference |

| Neuropsychopharmacology | Swiss Albino | Intraperitoneal (i.p.) | 1 - 20 mg/kg | [1] |

| Anticonvulsant | Not Specified | Oral | 20.9 mg/kg (ED50) | [2] |

| Cerebral Hypoxia-Anoxia | Not Specified | Oral | 1 - 20 mg/kg | [1] |

Table 2: Recommended Dosages of (Z)-Flunarizine in Rats

| Research Application | Strain | Route of Administration | Dosage Range | Reference |

| Cerebral Ischemia | Not Specified | Oral | 10 - 40 mg/kg | [3][4][5] |

| Cerebral Ischemia | Not Specified | Intravenous (i.v.) | 0.1 mg/kg | [3] |

| Cerebral Ischemia | Not Specified | Intraperitoneal (i.p.) | 10 mg/kg | [6] |

| Antidepressant-like Activity | Albino | Intraperitoneal (i.p.) | 2 - 10 mg/kg | [7] |

| Anticonvulsant | Not Specified | Oral | 6.04 mg/kg (ED50) | [2] |

| Hypoxic-Ischemic Brain Injury | Not Specified | Parenteral/Oral | 30 mg/kg | [8] |

| Hypertension-induced BBB permeability | Wistar-Kyoto | Intravenous (i.v.) | 1 - 2.5 mg/kg | [9] |

Table 3: Recommended Dosages of (Z)-Flunarizine in Dogs

| Research Application | Strain | Route of Administration | Dosage Range | Reference |

| Global Brain Ischemia | Not Specified | Intravenous (i.v.) | 0.1 mg/kg | [10] |

| Cardiac Arrest | Not Specified | Intravenous (i.v.) | 0.1 mg/kg | [11] |

| Vertigo Model | Not Specified | Not Specified | Not Specified | [12] |

| Cerebral Blood Flow | Not Specified | Intravenous (i.v.) | 6 µg/kg | [13] |

| Cardiovascular Effects | Not Specified | Intravenous (i.v.) | 0.16 - 5.0 mg/kg | [14] |

| Intraocular Pressure | Clinically Normal | Topical | 0.5% solution | [15][16] |

Experimental Protocols

Preparation of (Z)-Flunarizine Solutions

(Z)-Flunarizine is poorly soluble in water. The following protocols are recommended for preparing solutions for in vivo administration.

Protocol 2.1.1: Preparation for Oral Administration (Suspension)

-

Weigh the required amount of (Z)-Flunarizine dihydrochloride powder.

-

For enhanced solubility and bioavailability, a ternary solid dispersion can be prepared using carriers like polyethylene glycol (PEG) 6000 and Pluronic F68.[17] A simple suspension can be made using 0.5% carboxymethylcellulose sodium as the vehicle.

-

Triturate the powder with a small amount of the chosen vehicle to form a smooth paste.

-

Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the desired final concentration.

-

Ensure the suspension is homogenous before each administration.

Protocol 2.1.2: Preparation for Intraperitoneal (i.p.) and Intravenous (i.v.) Administration

Due to its low aqueous solubility, a co-solvent system is necessary for preparing (Z)-Flunarizine for parenteral administration.

-

Weigh the required amount of (Z)-Flunarizine dihydrochloride.

-

Dissolve the powder in a minimal amount of Dimethyl sulfoxide (DMSO).

-

For i.p. injections, further dilute the DMSO stock with a vehicle such as a mixture of PEG300, Tween-80, and saline. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[18]

-

For i.v. administration, after initial dissolution in DMSO, the solution can be further diluted with saline. It is crucial to ensure the final concentration of DMSO is low to avoid toxicity. The final solution should be clear and free of precipitates.

-

All solutions for parenteral administration must be sterile. Filter the final solution through a 0.22 µm syringe filter before use.

Administration Protocols

Protocol 2.2.1: Oral Gavage in Mice and Rats

-

Restrain the animal securely. For mice, scruff the animal to immobilize the head and body. For rats, hold the animal firmly by the scruff of the neck.

-

Measure the distance from the animal's snout to the last rib to determine the appropriate length for gavage needle insertion.

-

Use a proper-sized, ball-tipped gavage needle to prevent esophageal injury.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

-

Withdraw the needle gently and return the animal to its cage. Monitor the animal for any signs of distress.

Protocol 2.2.2: Intraperitoneal (i.p.) Injection in Mice and Rats

-

Restrain the animal, exposing the abdomen. For mice, the scruff technique can be used.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

-

Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.

-

Aspirate to ensure no fluid or blood is drawn back, confirming correct needle placement.

-

Inject the (Z)-Flunarizine solution slowly.

-

Withdraw the needle and return the animal to its cage, monitoring for any adverse reactions.

Protocol 2.2.3: Intravenous (i.v.) Injection in Dogs

-

Properly restrain the dog. The cephalic or saphenous vein are common sites for i.v. administration.

-

Shave and disinfect the injection site.

-

A qualified technician or veterinarian should perform the venipuncture using an appropriate gauge needle or catheter.

-

Administer the (Z)-Flunarizine solution slowly over a defined period (e.g., over 10 minutes for a 0.1 mg/kg dose in some studies).[10]

-

Monitor the animal for any signs of adverse reactions during and after the injection.

Signaling Pathways and Experimental Workflows

Overview of (Z)-Flunarizine's Mechanism of Action

(Z)-Flunarizine is a selective calcium entry blocker with a multifaceted mechanism of action that also includes antagonism of dopamine D2 and histamine H1 receptors.[21][22] These actions contribute to its therapeutic effects in various neurological and vascular disorders.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by (Z)-Flunarizine.

Caption: (Z)-Flunarizine inhibits Ca2+ influx, modulating Calcineurin-NFAT and Akt signaling pathways.

References

- 1. Protective effect of flunarizine against cerebral hypoxia-anoxia in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticonvulsive properties of cinnarizine and flunarizine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flunarizine, a calcium entry blocker, ameliorates ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of flunarizine on postischemic blood flow, energy metabolism and neuronal damage in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protection with flunarizine against hypoxic-ischaemic damage of the rat cerebral cortex. A quantitative morphologic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cerebroprotective effects of flunarizine in an experimental rat model of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antidepressant-Like Activity of Flunarizine in Modified Tail Suspension Test in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flunarizine limits hypoxia-ischemia induced morphologic injury in immature rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective effect of flunarizine on blood-brain barrier permeability alterations in acutely hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of flunarizine on global brain ischemia in the dog: a quantitative morphologic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Improved short-term neurological recovery with flunarizine in a canine model of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flunarizine in the treatment of vertigo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of flunarizine on canine cerebral cortical blood flow and vascular resistance post cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aapharma.ca [aapharma.ca]

- 15. Effects of the topically applied calcium-channel blocker flunarizine on intraocular pressure in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ternary solid dispersion of flunarizine dihydrochloride: prep and char. [wisdomlib.org]

- 18. researchgate.net [researchgate.net]

- 19. uac.arizona.edu [uac.arizona.edu]

- 20. iacuc.wsu.edu [iacuc.wsu.edu]

- 21. What is the mechanism of Flunarizine? [synapse.patsnap.com]

- 22. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for (Z)-Flunarizine in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing (Z)-Flunarizine, a non-selective voltage-gated ion channel blocker, in patch clamp electrophysiology experiments. The information presented here is intended to assist in the investigation of its mechanism of action and its effects on various ion channels.

Introduction to (Z)-Flunarizine

(Z)-Flunarizine is a diphenylpiperazine derivative that has been widely used in the treatment of migraine and vertigo.[1] Its therapeutic effects are attributed to its ability to block multiple types of voltage-gated ion channels, thereby reducing cellular hyperexcitability.[2][3] In the context of patch clamp electrophysiology, (Z)-Flunarizine serves as a valuable pharmacological tool to probe the function of various ion channels and to characterize their roles in physiological and pathological processes.

Flunarizine is known to be a non-selective blocker of several key ion channels, including:

-

Voltage-gated Sodium (Nav) Channels [2]

-

Voltage-gated Calcium (Cav) Channels (including T-type and L-type)[1][2]

-

hERG Potassium (Kv11.1) Channels

Mechanism of Action

(Z)-Flunarizine exerts its inhibitory effects on ion channels through direct blockade. This blockade can be state-dependent, often showing a higher affinity for the open or inactivated states of the channel.[3] This property leads to use-dependent or frequency-dependent inhibition, where the blocking effect is more pronounced at higher frequencies of channel activation.[2][3]

Quantitative Data Presentation

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of Flunarizine for various voltage-gated ion channels. These values provide a reference for designing dose-response experiments and for interpreting experimental results.

| Ion Channel Target | Cell Type | IC50 | Reference |

| Voltage-gated Na+ Channels | Cultured Rat Cortical Neurons | 0.94 µM | [2] |

| Tetrodotoxin-resistant Na+ Channels | Acutely Isolated Mouse Trigeminal Ganglion Neurons | 2.89 µM | [3][4] |

| Voltage-gated Ca2+ Channels | Cultured Rat Cortical Neurons | 1.77 µM | [2] |

| High-voltage Activated Ca2+ Channels | Acutely Isolated Mouse Trigeminal Ganglion Neurons | 2.73 µM | [3][4] |

Experimental Protocols

Detailed methodologies for investigating the effects of (Z)-Flunarizine on specific ion channels using whole-cell patch clamp electrophysiology are provided below.

Protocol 1: Characterization of (Z)-Flunarizine Blockade of Voltage-gated Sodium Channels (Nav)

Objective: To determine the potency and mechanism of (Z)-Flunarizine inhibition of Nav channels.

Cell Preparation:

-

Use cultured neurons (e.g., rat cortical neurons) or cell lines heterologously expressing specific Nav channel subtypes.

-

Plate cells on glass coverslips suitable for patch clamp recording.

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose. To isolate Na+ currents, other channel blockers like 1 µM Tetrodotoxin (TTX) for TTX-sensitive channels, or specific blockers for K+ and Ca2+ channels can be added.

-

Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm with sucrose. Cesium is used to block K+ channels from the inside.

Patch Clamp Procedure:

-

Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch clamp configuration on a selected cell.

-

Hold the membrane potential at -100 mV to ensure channels are in the resting state.

-

To elicit Na+ currents, apply depolarizing voltage steps from -80 mV to +60 mV in 10 mV increments for 50 ms.

-

Record baseline currents in the absence of (Z)-Flunarizine.

-

Perfuse the cell with increasing concentrations of (Z)-Flunarizine (e.g., 0.1 µM to 100 µM) dissolved in the external solution and repeat the voltage protocol at each concentration.

-

To assess use-dependent block: Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) before and after drug application.

Data Analysis:

-

Measure the peak inward Na+ current at each voltage step.

-

Construct a dose-response curve by plotting the percentage of current inhibition against the (Z)-Flunarizine concentration and fit with the Hill equation to determine the IC50.

-

Analyze the reduction in peak current during the pulse train to quantify use-dependent block.

Protocol 2: Investigation of (Z)-Flunarizine Effects on T-type Calcium Channels (Cav3.x)

Objective: To characterize the inhibitory effect of (Z)-Flunarizine on low-voltage activated T-type Ca2+ channels.

Cell Preparation:

-

Use cells endogenously expressing T-type Ca2+ channels (e.g., N1E-115 neuroblastoma cells) or cell lines stably expressing a specific Cav3 subtype (e.g., Cav3.2).

Solutions:

-

External Solution (in mM): 120 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH and osmolarity to ~310 mOsm. Barium is used as the charge carrier to increase current amplitude and reduce Ca2+-dependent inactivation. TEA-Cl is used to block K+ channels.

-

Internal Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

Patch Clamp Procedure:

-

Follow the general patch clamp procedure as described in Protocol 1.

-

Hold the membrane potential at -100 mV to allow for recovery from inactivation of T-type channels.

-

Elicit T-type Ca2+ currents by applying depolarizing voltage steps from -90 mV to +20 mV in 10 mV increments for 200 ms.

-

Record baseline currents and then perfuse with various concentrations of (Z)-Flunarizine.

-

To study steady-state inactivation: From a holding potential of -110 mV, apply a series of 1-second prepulses ranging from -120 mV to -30 mV, followed by a test pulse to -30 mV to measure the availability of channels.

Data Analysis:

-

Measure the peak inward Ba2+ current at each voltage step.

-

Determine the IC50 for (Z)-Flunarizine inhibition.

-

Plot the normalized peak current during the test pulse against the prepulse potential to construct the steady-state inactivation curve. Compare the voltage at which half the channels are inactivated (V0.5,inact) before and after drug application.

Visualizations

Signaling Pathway of (Z)-Flunarizine in Reducing Neuronal Excitability

Caption: (Z)-Flunarizine's mechanism for reducing neuronal excitability.

Experimental Workflow for Patch Clamp Analysis of (Z)-Flunarizine

Caption: Workflow for analyzing (Z)-Flunarizine effects via patch clamp.

References

- 1. What is the mechanism of Flunarizine? [synapse.patsnap.com]

- 2. Flunarizine blocks voltage-gated Na(+) and Ca(2+) currents in cultured rat cortical neurons: A possible locus of action in the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flunarizine inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mednexus.org [mednexus.org]

Application Notes: In Vitro Efficacy Testing of (Z)-Flunarizine

Introduction

(Z)-Flunarizine is a diphenylpiperazine derivative widely utilized for the prophylactic treatment of migraine and the management of vertigo.[1][2][3][4] Its therapeutic efficacy stems from a multifaceted mechanism of action, primarily as a selective, non-competitive, voltage-gated calcium channel blocker.[2][5] Additionally, Flunarizine exhibits antagonist activity at histamine H1 receptors and, to a lesser extent, dopamine D2 receptors.[1][2] It has also been shown to block voltage-gated sodium channels.[6][7] This complex pharmacological profile necessitates a variety of robust in vitro models to fully characterize its efficacy and elucidate its cellular effects.

These application notes provide detailed protocols for key in vitro assays designed to assess the efficacy of (Z)-Flunarizine on its primary molecular targets. The described models are essential for researchers in pharmacology and drug development engaged in screening, characterization, and mechanism-of-action studies for Flunarizine and related compounds.

Mechanism of Action Overview

Flunarizine's primary mechanism involves the blockade of ion channels and antagonism of G-protein coupled receptors, leading to reduced neuronal excitability and vasodilation.[1][2] By inhibiting the influx of extracellular calcium, it prevents cellular calcium overload, a key factor in neuronal damage during events like hypoxia.[1][7] Its antihistaminic properties contribute to its effectiveness in treating vertigo.[2]

Caption: Overview of (Z)-Flunarizine's primary molecular targets and cellular effects.

Quantitative In Vitro Efficacy Data

The following table summarizes key quantitative data for (Z)-Flunarizine obtained from in vitro electrophysiology studies.

| Target Ion Channel | Cell Type | Assay Method | Parameter | Value | Reference |

| Tetrodotoxin-Resistant Na+ Currents | Mouse Trigeminal Ganglion Neurons | Whole-Cell Patch-Clamp | IC50 | 2.89 µmol/L | [6] |

| High-Voltage Activated Ca2+ Currents | Mouse Trigeminal Ganglion Neurons | Whole-Cell Patch-Clamp | IC50 | 2.73 µmol/L | [6] |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol is designed to measure the inhibitory effect of Flunarizine on voltage-gated sodium and calcium channels in cultured neurons.

Objective: To determine the concentration-dependent inhibition and IC50 value of (Z)-Flunarizine on specific ion channel currents.

Materials:

-

Cultured neuronal cells (e.g., mouse trigeminal ganglion neurons).[6]

-

External solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose.[8]

-

Internal (pipette) solution: 115 mM K-Gluconate, 4 mM NaCl, 10 mM HEPES, 2 mM ATP-Mg, 0.3 mM GTP-NaCl, 0.5 mM EGTA. Adjust pH to 7.2 with KOH and osmolarity to ~270-290 mOsm.[9][10]

-

(Z)-Flunarizine stock solution (in DMSO).

-

Patch-clamp amplifier, micromanipulator, microscope, and data acquisition system.[8]

-

Borosilicate glass capillaries for pipette pulling.[10]

Methodology:

-

Cell Preparation: Plate cultured neurons on glass coverslips suitable for recording 24-48 hours prior to the experiment.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[10]

-

Recording Setup: Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with external solution at 1-2 mL/min.[10]

-

Seal Formation: Approach a target neuron with the glass pipette under positive pressure. Upon contact, release the pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[9]

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration. This allows electrical access to the cell's interior.[9]

-

Data Acquisition:

-

Switch to voltage-clamp mode and hold the cell at a potential where the channels of interest are inactive (e.g., -80 mV).[11]

-

Apply a series of voltage steps to elicit the desired currents (e.g., depolarizing steps to activate Ca2+ or Na+ channels).

-

Record baseline currents in the absence of the drug.

-

Perfuse the chamber with increasing concentrations of (Z)-Flunarizine diluted in the external solution.

-

Record currents at each concentration after allowing for equilibration.

-

-

Data Analysis:

-

Measure the peak amplitude of the currents at each drug concentration.

-

Normalize the current amplitude to the baseline (control) measurement.

-

Plot the normalized current as a function of Flunarizine concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Protocol 2: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of (Z)-Flunarizine for specific receptors, such as the Histamine H1 or Dopamine D2 receptor.

Objective: To measure the ability of (Z)-Flunarizine to displace a specific radioligand from its receptor and to calculate its inhibitory constant (Ki).

Materials:

-

Cell membrane preparations expressing the target receptor (e.g., from HEK293 cells transfected with H1R or D2R).[12]

-

Radioligand specific for the target receptor (e.g., [3H]-mepyramine for H1R, [3H]-spiperone for D2R).

-

Unlabeled ("cold") ligand for non-specific binding determination.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[12]

-

(Z)-Flunarizine stock solution and serial dilutions.

-

96-well plates, filter mats (e.g., GF/C), and a cell harvester.[12]

-

Scintillation cocktail and a scintillation counter (e.g., MicroBeta counter).[12]

Methodology:

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + radioligand + buffer.

-

Non-specific Binding (NSB): Membrane preparation + radioligand + excess unlabeled ligand.

-

Competition Binding: Membrane preparation + radioligand + varying concentrations of (Z)-Flunarizine.

-

-

Incubation: Add the components to the wells in the specified order (e.g., 150 µL membranes, 50 µL test compound/buffer, 50 µL radioligand).[12] Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[12]

-

Separation: Terminate the binding reaction by rapid vacuum filtration through a PEI-presoaked GF/C filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[12]

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

-

Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

For competition wells, determine the percentage of specific binding at each Flunarizine concentration.

-

Plot the percentage of specific binding against the log concentration of Flunarizine to generate a competition curve.

-

Fit the curve using non-linear regression to determine the IC50 value (the concentration of Flunarizine that inhibits 50% of specific binding).

-